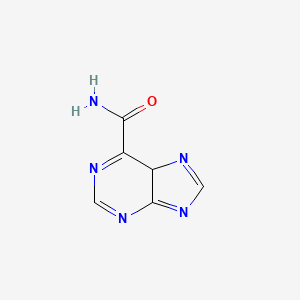

5H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5H-Purine-6-carboxamide is a heterocyclic organic compound that belongs to the purine family Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-purine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1H-imidazole-4-carboxamide with formamide under high-temperature conditions. This reaction leads to the formation of the purine ring system with the carboxamide group at the 6-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5H-Purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction can produce 5H-purine-6-amine .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anti-Cancer Research : 5H-purine-6-carboxamide has been studied for its potential as an anti-cancer agent. It exhibits inhibitory effects on enzymes crucial for cell proliferation, making it a candidate for developing new cancer therapies. For instance, derivatives of purine compounds have shown significant cytotoxic activity against various cancer cell lines, including breast and colorectal cancers .

- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This property is particularly relevant in treating conditions like gout and hyperuricemia.

-

Biological Studies

- De Novo Purine Biosynthesis : this compound plays a role in the de novo synthesis pathway of purines, which is essential for DNA and RNA synthesis. Research indicates that manipulating levels of this compound can influence metabolic pathways related to cell growth and proliferation .

- Purinosome Formation : Recent studies have highlighted the formation of purinosomes—dynamic structures that enhance the efficiency of purine biosynthesis—where this compound is implicated as a key player in this process .

-

Pharmacological Studies

- Anti-Inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could have implications for treating inflammatory diseases.

- Potential in Neurological Disorders : Emerging research suggests that derivatives of this compound may be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies

-

Cytotoxic Activity Against Cancer Cells

- A study highlighted the synthesis of various derivatives of this compound, which exhibited high cytotoxicity against murine mammary carcinoma and human colorectal adenocarcinoma cells. The structure-activity relationship analysis indicated that specific modifications to the purine structure enhanced its anticancer properties significantly .

-

Purine Synthesis Disorder

- A case report documented a rare disorder linked to deficiencies in the enzymes associated with purine synthesis involving this compound derivatives. This case underscored the compound's critical role in metabolic pathways and its potential implications for genetic disorders related to purine metabolism .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine | Purine Nucleoside | Critical role in energy transfer |

| Guanine | Purine Base | Involved in genetic coding |

| Hypoxanthine | Purine Derivative | Intermediate in purine metabolism |

| 2-Aminopurine | Amino-substituted Purine | Exhibits antimicrobial properties; used in nucleic acid research |

Mechanism of Action

The mechanism of action of 5H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming hydrogen bonds with active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For instance, it may inhibit DNA and RNA synthesis by acting as a false metabolite .

Comparison with Similar Compounds

6-Mercaptopurine: A purine analog used in cancer treatment.

Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness: 5H-Purine-6-carboxamide is unique due to its specific structural features and the presence of the carboxamide group at the 6-position. This structural uniqueness allows it to interact with different molecular targets compared to other purine analogs, providing distinct therapeutic and research applications .

Biological Activity

5H-purine-6-carboxamide, also referred to as 6-carboxamido-5H-purine, is a purine derivative notable for its involvement in various biological processes. This compound plays a significant role in the de novo purine biosynthesis pathway , contributing to nucleotide synthesis essential for DNA and RNA. Its structure includes a fused bicyclic arrangement with five carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom, which allows it to participate effectively in biochemical pathways and medicinal chemistry applications.

The chemical formula of this compound is C5H6N4O. The unique functional groups present in this compound enhance its biological activity, particularly its ability to act as an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase. This inhibition is relevant in treating conditions like gout and hyperuricemia.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to stabilize red blood cell membranes and inhibit protein denaturation, along with the inhibition of cyclooxygenase (COX) enzymes. In comparative studies, its efficacy was found to be superior to indomethacin at certain concentrations .

2. Enzyme Inhibition

The compound serves as an inhibitor for several key enzymes in purine metabolism:

- Xanthine Oxidase : Inhibition of this enzyme reduces uric acid production, making it beneficial for conditions such as gout.

- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme is crucial in the purine synthesis pathway; inhibition can impede cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, often involving nucleophilic substitution reactions where the nitrogen atoms in the purine ring act as nucleophiles. This process allows for the modification of the compound to enhance its biological properties or create derivatives with specific therapeutic applications.

Structural Comparisons with Related Compounds

This compound shares structural similarities with several other purines, which may influence its biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine | Purine Nucleoside | Critical for energy transfer; contains ribose sugar. |

| Guanine | Purine Base | Involved in genetic coding; contains an amino group. |

| Hypoxanthine | Purine Derivative | Intermediate in purine metabolism; lacks a carboxamide group. |

| 2-Aminopurine | Amino-substituted Purine | Exhibits antimicrobial properties; used in nucleic acid research. |

The distinct modifications present in this compound contribute to its unique biological activities compared to these related compounds.

Properties

Molecular Formula |

C6H5N5O |

|---|---|

Molecular Weight |

163.14 g/mol |

IUPAC Name |

5H-purine-6-carboxamide |

InChI |

InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2,4H,(H2,7,12) |

InChI Key |

YHTPEEVMEWNJMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2C(=NC=NC2=N1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.